2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate
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Overview
Description
2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[34]octane-2,8-dicarboxylate is a spirocyclic compound with a unique structure that includes a sulfur atom and a nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate typically involves the formation of the spirocyclic core through a series of organic reactions. One common method includes the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the spirocyclic core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the spirocyclic core.
Scientific Research Applications
2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound can be used in studies to understand the interactions of spirocyclic structures with biological targets, such as enzymes or receptors.
Medicine: Research into the medicinal properties of spirocyclic compounds includes their potential use as pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfur and nitrogen atoms in the spirocyclic core can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate
- 2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dione
- 2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-diol
Uniqueness
2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate is unique due to its specific combination of functional groups and the presence of both sulfur and nitrogen atoms within the spirocyclic core. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-O-tert-butyl 8-O-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-5-18-11(16)10-6-20-9-14(10)7-15(8-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURUNYUYWWOXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCC12CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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